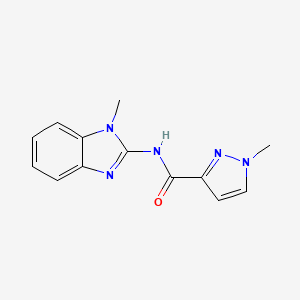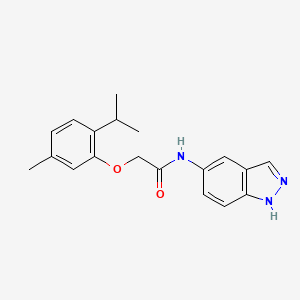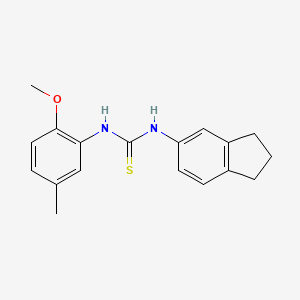![molecular formula C21H24F3N3O B4287076 N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4287076.png)
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide
描述
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, commonly referred to as PEPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEPAP is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for various research studies.
作用机制
PEPAP is believed to exert its pharmacological effects through its interaction with various neurotransmitter systems, including the opioid, serotonin, and noradrenaline systems. PEPAP has been shown to bind to the mu-opioid receptor, resulting in the activation of downstream signaling pathways that lead to analgesia. PEPAP also inhibits the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the brain and contributing to its anti-depressant effects.
Biochemical and Physiological Effects:
PEPAP has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-depressant effects. PEPAP has also been shown to exhibit anxiolytic effects, reducing anxiety in animal models. Additionally, PEPAP has been shown to have a low potential for abuse, making it a promising candidate for the development of new analgesics.
实验室实验的优点和局限性
One of the main advantages of PEPAP is its potent analgesic effects, which are distinct from traditional opioid analgesics. PEPAP also exhibits anti-inflammatory and anti-depressant effects, making it a promising candidate for the treatment of various diseases. However, one limitation of PEPAP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on PEPAP, including its potential use as a treatment for various diseases, including arthritis and depression. Additionally, further research is needed to elucidate the mechanisms underlying PEPAP's analgesic effects and its interaction with various neurotransmitter systems. Finally, future studies should focus on optimizing the synthesis and purification methods for PEPAP to improve its viability as a therapeutic agent.
科学研究应用
PEPAP has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-depressant. In animal studies, PEPAP has been shown to exhibit potent analgesic effects, with a mechanism of action that is distinct from traditional opioid analgesics. PEPAP has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, PEPAP has been shown to exhibit anti-depressant effects, with a mechanism of action that is similar to traditional anti-depressants but with fewer side effects.
属性
IUPAC Name |
N-(1-phenylethyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c1-16(17-6-3-2-4-7-17)25-20(28)15-26-10-12-27(13-11-26)19-9-5-8-18(14-19)21(22,23)24/h2-9,14,16H,10-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDWKITQRKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)
![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)




![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)

